molecular formula C5H10N2O4 B15077020 N,N'-Methylenebis(methyl carbamate)

N,N'-Methylenebis(methyl carbamate)

Cat. No.: B15077020
M. Wt: 162.14 g/mol
InChI Key: UPFCNJPMABXKFP-UHFFFAOYSA-N
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Description

N,N’-Methylenebis(methyl carbamate): is an organic compound with the molecular formula C5H10N2O4. It is a derivative of carbamic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes two carbamate groups linked by a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of N,N’-Methylenebis(methyl carbamate) often involves the use of readily available starting materials and catalysts to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The compound can be reduced under specific conditions, leading to the formation of simpler carbamate derivatives.

    Substitution: Substitution reactions involving N,N’-Methylenebis(methyl carbamate) typically occur at the carbamate groups, where nucleophiles can replace existing substituents.

Common Reagents and Conditions:

    Oxidizing Agents:

    Reducing Agents: Common reducing agents include hydrogen gas in the presence of a catalyst.

    Nucleophiles: Various nucleophiles can be used in substitution reactions, including amines and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of carbamate derivatives.

Scientific Research Applications

Chemistry: N,N’-Methylenebis(methyl carbamate) is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines .

Biology: In biological research, the compound is used to study enzyme interactions and protein modifications due to its ability to form stable carbamate linkages.

Medicine: Carbamate derivatives are known for their stability and ability to modulate biological activity .

Industry: In the industrial sector, N,N’-Methylenebis(methyl carbamate) is used in the production of polymers, resins, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N,N’-Methylenebis(methyl carbamate) exerts its effects involves the formation of stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and proteins, leading to modifications in their activity and function. The compound’s ability to form hydrogen bonds and participate in intramolecular interactions further enhances its reactivity and stability .

Comparison with Similar Compounds

Uniqueness: N,N’-Methylenebis(methyl carbamate) is unique due to its methylene bridge linking two carbamate groups. This structure provides enhanced stability and reactivity compared to simpler carbamate derivatives. Its ability to form stable linkages and participate in various chemical reactions makes it a valuable compound in multiple fields.

Properties

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

methyl N-[(methoxycarbonylamino)methyl]carbamate

InChI

InChI=1S/C5H10N2O4/c1-10-4(8)6-3-7-5(9)11-2/h3H2,1-2H3,(H,6,8)(H,7,9)

InChI Key

UPFCNJPMABXKFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCNC(=O)OC

Origin of Product

United States

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